molecular formula C9H11NO3 B13532220 Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate

Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate

Katalognummer: B13532220
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: HCHRKBWTRWVJON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of propanoic acid, featuring a pyridine ring substituted at the 4-position and a hydroxyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(pyridin-4-yl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(pyridin-4-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can also engage in π-π stacking and other aromatic interactions, contributing to its overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate: Similar structure but with the hydroxyl group at the 2-position.

    Methyl 3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring substituted at the 3-position.

    Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the aromatic ring.

Uniqueness

Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to the specific positioning of the hydroxyl group and the pyridine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

methyl 3-hydroxy-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5,8,11H,6H2,1H3

InChI-Schlüssel

HCHRKBWTRWVJON-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C1=CC=NC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.